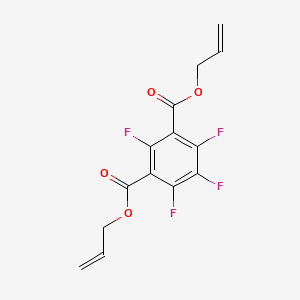
3,4,5-Trichlorothiophene-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trichlorothiophene-2-thiol is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This particular compound is distinguished by the presence of three chlorine atoms at the 3, 4, and 5 positions and a thiol group at the 2 position. Thiophene derivatives, including this compound, are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trichlorothiophene-2-thiol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors in the presence of sulfurizing agents. For instance, the Paal-Knorr synthesis is a well-known method where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (P2S5) to form thiophenes . Another method includes the Gewald reaction, which involves the condensation of α-methylene carbonyl compounds with elemental sulfur and α-cyano esters .
Industrial Production Methods: On an industrial scale, the production of thiophene derivatives often involves the use of cyclization reactions with sulfur-containing reagents. The choice of method depends on the desired yield, purity, and scalability of the process. For example, the interaction between elemental sulfur and sodium tert-butoxide (NaOtBu) enables a single-step synthesis of thiophene derivatives from 1,3-diynes .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,5-Trichlorothiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Substitution: Thiophene derivatives are known for their electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Bromine (Br2) or iodine (I2) for oxidation to disulfides.
Substitution: Nitric acid (HNO3) and acetic acid for nitration.
Major Products:
Oxidation: Disulfides.
Substitution: Nitrothiophenes.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trichlorothiophene-2-thiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4,5-Trichlorothiophene-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the chlorine atoms may contribute to the compound’s reactivity and binding affinity with biological targets .
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound with a five-membered ring containing one sulfur atom.
2,3,5-Trichlorothiophene: Similar structure but lacks the thiol group.
2-Iodo-3,4,5-Trichlorothiophene: Contains an iodine atom instead of a thiol group.
Uniqueness: 3,4,5-Trichlorothiophene-2-thiol is unique due to the presence of both chlorine atoms and a thiol group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
127980-82-9 |
|---|---|
Molekularformel |
C4HCl3S2 |
Molekulargewicht |
219.5 g/mol |
IUPAC-Name |
3,4,5-trichlorothiophene-2-thiol |
InChI |
InChI=1S/C4HCl3S2/c5-1-2(6)4(8)9-3(1)7/h8H |
InChI-Schlüssel |
NVUPVWSJMQCUHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(SC(=C1Cl)Cl)S)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


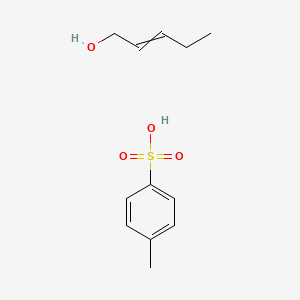
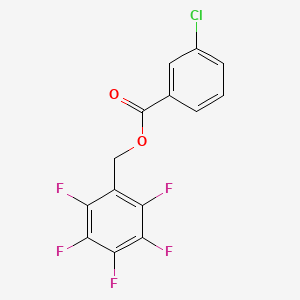
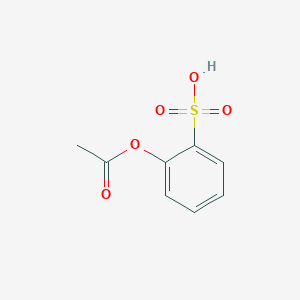

![{Heptane-1,7-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14292555.png)
![3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14292565.png)
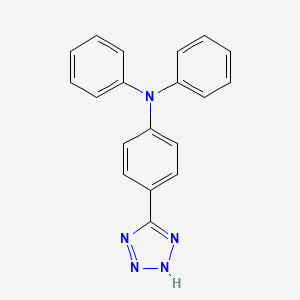

![{[5-(But-3-en-1-yl)cyclohexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B14292585.png)

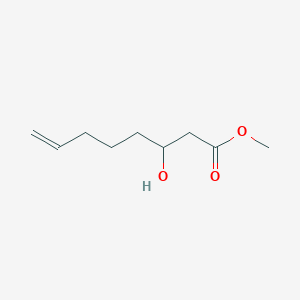
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)

